

Ceforanide MIC Comparison with Other Cephalosporins

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Compound Focus: Ceforanide

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The table below summarizes the in vitro minimum inhibitory concentration (MIC) data for **ceforanide** and several other cephalosporins against common bacterial pathogens, based on historical study data.

Table 1: Comparative In Vitro Antibacterial Activity of Cephalosporins [1] [2] [3]

Bacterial Species	Ceforanide	Cefamandole	Cefazolin / Cephalothin	Cefuroxime	Ceftazidime	Activity Summary for Ceforanide
Staphylococcus aureus	MICs higher than comparators [1]	Potent inhibitor [1]	Potent inhibitor [1]	Potent inhibitor [1]	Less active (MICs 4-8 mg/L) [3]	Less potent than other 1st/2nd gen. [1]
Streptococcus pneumoniae	Susceptible [1]	Susceptible [1]	Susceptible [1]	Potent inhibitor (excl. enterococci) [1]
Escherichia coli	Similar to cefamandole [1]	Similar to ceforanide [1]	Less active than ceforanide [1]	...	Highly active (MIC ≤2 mg/L) [3]	More active than 1st gen. [1]

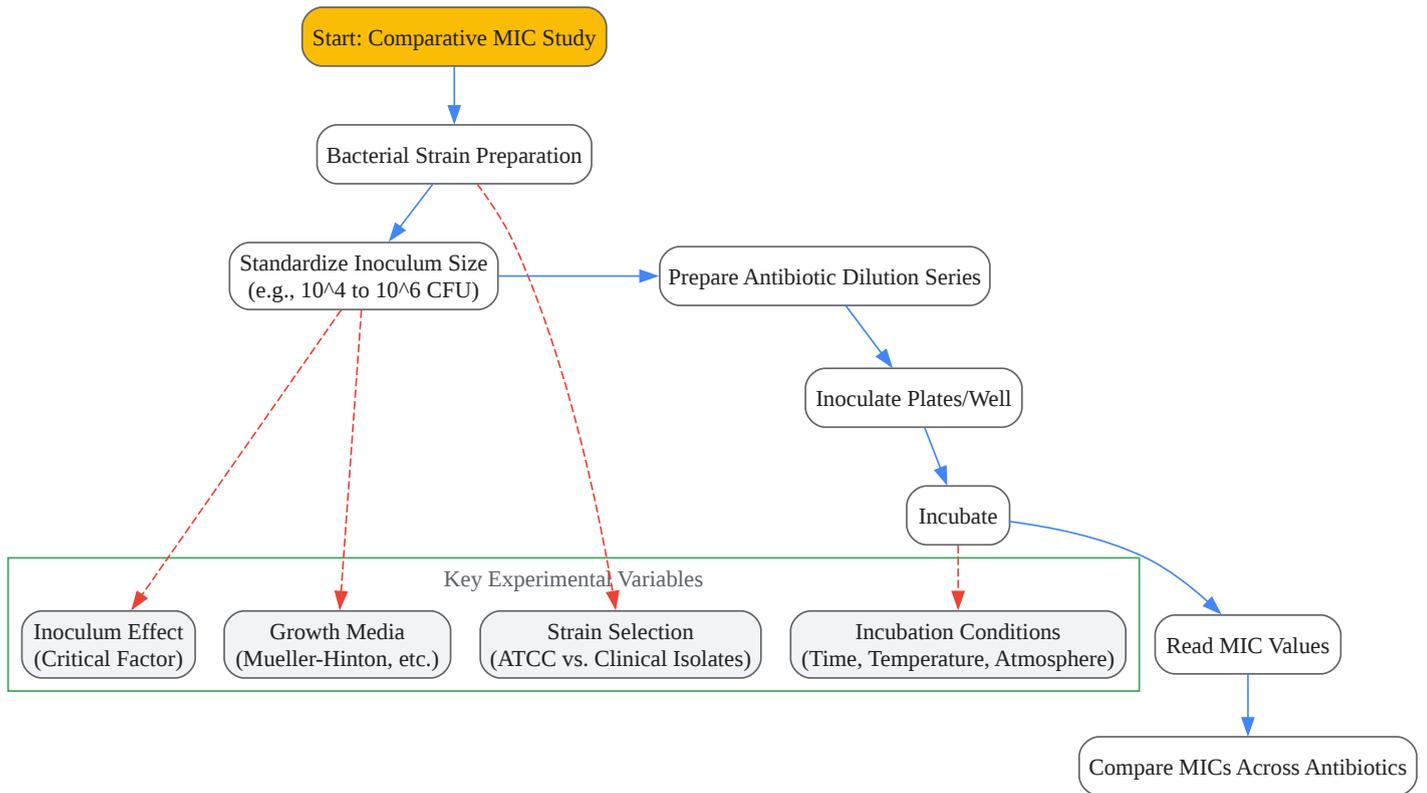
Bacterial Species	Ceforanide	Cefamandole	Cefazolin / Cephalothin	Cefuroxime	Ceftazidime	Activity Summary for Ceforanide
Klebsiella pneumoniae	Often most potent [1]	Variable [1]	Variable [1]	...	Highly active [3]	Generally very active [1]
Proteus mirabilis	Inhibited at 3.12 µg/ml [2]	Highly active [3]	Susceptible [2]
Haemophilus influenzae	Susceptible (incl. β-lactamase+) [1]	Susceptible [1]	Active, similar to other 2nd gen. [1]
Neisseria gonorrhoeae	Excellent activity [1]	Highly susceptible [1]
Enterobacter spp.	Generally resistant [1]	Markedly less active [3]	Highly active [3]	Generally resistant [1]
Pseudomonas aeruginosa	Resistant [1]	Resistant [1]	Resistant [1]	Resistant [1]	Active (MIC ≤4 mg/L) [3]	Resistant [1]
Bacteroides fragilis	Resistant [1]	Most active agent [3]	Inactive [3]	Resistant [1]
Serratia marcescens	Resistant / Minimal activity [1] [2]	Highly active [3]	Not active [1] [2]

Key Experimental Factors Influencing MIC Values

The MIC values presented are highly dependent on specific laboratory conditions. Key methodological factors from the cited studies that can significantly influence the results include:

- **Inoculum Size:** A pronounced "**inoculum effect**" was noted for **ceforanide**. While increases in inoculum up to 10^5 colony-forming units (cfu) had little effect, a significant increase in MIC (particularly with Enterobacteriaceae) was observed at inocula of 10^6 cfu or greater, likely due to hydrolysis by β -lactamases [1]. One study on 453 clinical isolates also confirmed that its activity was directly related to the size of the inoculum [2].
- **Culture Media and Environment:** MICs for **ceforanide** were generally not affected by the use of different growth media, the presence of human serum, or changes in pH [1].
- **Minimum Bactericidal Concentration (MBC):** For most bacterial species, the MBC of **ceforanide** was equivalent to or no more than 2-fold higher than the MIC. However, for strains of *Enterobacter*, indole-positive *Proteus*, staphylococci, and streptococci, the bactericidal concentration could exceed the inhibitory concentration by several-fold [1]. A separate study also found that MBCs for *S. aureus* and *S. pyogenes* were considerably higher than their MICs [2].

The following workflow outlines a general methodology for determining and comparing MIC values, incorporating the critical factors mentioned above:



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Pharmacokinetic and Therapeutic Role

Beyond in vitro MIC data, the pharmacokinetic profile of an antibiotic is crucial for its clinical application.

Table 2: Comparative Pharmacokinetic Properties [1] [4]

Parameter	Ceforanide	Cefonicid	Cefotaxime (3rd Gen)	Ceftriaxone (3rd Gen)
Elimination Half-life	2.5 - 3.0 hours	Longer than ceforanide [1]	~1.2 hours [4]	~8.8 hours [4]
Dosing Schedule	Every 12 hours [1]	...	Multiple times per day [4]	Once daily [4]
Primary Excretion	Renal (unchanged) [1]	...	Renal [4]	Dual (Hepatic/Renal) [4]
Protein Binding	~80% [1]	...	~35% [4]	~95% [4]

The longer half-life of **ceforanide**, compared to many contemporary cephalosporins (except cefonicid), was its most distinctive feature, allowing for a convenient twice-daily dosing schedule [1]. Therapeutically, it was found comparable in efficacy to other antibiotics like cephazolin in treating skin/soft tissue infections and community-acquired pneumonia, and to cephalothin for surgical prophylaxis [1].

Limitations and Context for the Data

When interpreting this information for contemporary purposes, consider the following:

- **Historical Data:** The most comprehensive review of **ceforanide** is from **1987** [1]. Bacterial resistance patterns have evolved significantly since then, and this data may not reflect current susceptibility.
- **Limited Modern Context:** **Ceforanide** is not listed in current classifications of commonly used cephalosporins, which suggests its clinical use is now limited or obsolete [5].
- **In Vitro vs. In Vivo Correlation:** While in vitro MIC is a crucial benchmark, therapeutic success also depends on pharmacokinetics (as shown in Table 2) and specific clinical scenarios.

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